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Compound of Interest |

2-(4-
Compound Name: Fluorophenyl)cyclopropanamine

Hydrochloride

\ J

Introduction: 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a synthetic
intermediate with potential applications in pharmaceutical research and development.[1] A
thorough understanding of its chemical structure and purity is paramount, and this is typically
achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This technical guide provides a summary of the key physicochemical properties and a detailed
prediction of the spectroscopic data for this compound. As of this writing, publicly accessible
experimental spectroscopic data for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is
limited. Therefore, this document focuses on predicted spectral characteristics based on the
compound's structure, alongside generalized, detailed experimental protocols for acquiring
such data.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(4-Fluorophenyl)cyclopropanamine
Hydrochloride is presented in the table below. This data has been compiled from various
chemical databases.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b565959?utm_src=pdf-interest
https://www.benchchem.com/product/b565959?utm_src=pdf-body
https://buildingblock.bocsci.com/product/2-4-fluorophenyl-cyclopropanamine-cas-879324-66-0-330253.html
https://www.benchchem.com/product/b565959?utm_src=pdf-body
https://www.benchchem.com/product/b565959?utm_src=pdf-body
https://www.benchchem.com/product/b565959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CoH11CIFN PubChem[2][3]
Molecular Weight 187.64 g/mol PubChem[2][3]
2-(4-fluorophenyl)cyclopropan-
IUPAC Name ( ] pheny) y prop PubChem][2]
1-amine;hydrochloride
trans-2-(4-
Synonyms Fluorophenyl)cyclopropanamin ~ PubChem|[2]
e HCI
ChemicalBook[4], BLD
CAS Number 879324-66-0

Pharm[5]

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for 2-(4-

Fluorophenyl)cyclopropanamine Hydrochloride based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,

cyclopropyl, and amine protons.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic H (ortho to
A ~7.1-73 Doublet of doublets 2H
Aromatic H (meta to )
~6.9-7.1 Triplet 2H
F)
Cyclopropyl CH
(adjacent to aromatic ~20-23 Multiplet 1H
ring)
Cyclopropyl CH
y. Propy ) ~25-28 Multiplet 1H
(adjacent to amine)
Cyclopropyl CH2 ~1.0-15 Multiplets 2H
Amine NHs* Broad singlet 3H

13C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and
cyclopropyl carbons.

Carbon Predicted Chemical Shift (6, ppm)
Aromatic C (C-F) ~ 160 - 165 (doublet, due to C-F coupling)
Aromatic C (ipso) ~135-140

Aromatic C (ortho to F) ~ 128 - 132 (doublet, due to C-F coupling)
Aromatic C (metato F) ~ 115 - 118 (doublet, due to C-F coupling)
Cyclopropyl CH (adjacent to aromatic ring) ~30-35

Cyclopropyl CH (adjacent to amine) ~35-40

Cyclopropyl CH2 ~15-20

Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands for the amine, aromatic, and

cyclopropyl functional groups.

Functional Group

Predicted Absorption

Range (cm™?)

Description

N-H Stretch (Ammonium salt)

3000 - 3300 (broad)

Stretching vibration of the N-H

bonds in the ammonium group.

Stretching vibrations of the C-

Aromatic C-H Stretch 3000 - 3100 )

H bonds on the phenyl ring.
Aliphatic C-H Stretch Characteristic C-H stretching

3000 - 3100 _
(Cyclopropyl) of the cyclopropyl ring.
) Bending vibration of the N-H

N-H Bend (Ammonium salt) 1500 - 1600

bonds.

In-plane stretching vibrations
Aromatic C=C Stretch 1450 - 1600 of the carbon-carbon bonds in

the phenyl ring.

Stretching vibration of the
C-F Stretch 1150 - 1250

carbon-fluorine bond.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak of the free base after the loss

of HCI, along with characteristic fragmentation patterns.
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miz Predicted Fragment Description

Molecular ion of the free base,
2-(4-

151 [M-HCI* ]
fluorophenyl)cyclopropanamin
e.
Loss of ammonia from the
134 [M-HCI-NHs]*+ _
molecular ion.
Fragment corresponding to a
109 [C7HaF]* fluorotropylium ion or similar
aromatic fragment.
96 [CeHsF]* Fluorobenzene fragment.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small
organic molecule such as 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

NMR Spectroscopy Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of the compound for *H NMR and 20-50 mg for
13C NMR.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds, D20, or CD3OD). The choice of solvent is critical as the amine protons may
exchange with deuterium in D20.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.
o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

 Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for
chemical shift referencing, although modern spectrometers can also reference the residual

solvent peak.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b565959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Analysis: The sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Attenuated Total
Reflectance - ATR)

o Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

» Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

o Data Acquisition: Collect the spectrum. The IR beam passes through the ATR crystal and
interacts with the sample at the surface.

» Cleaning: After analysis, clean the crystal and anvil meticulously with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.

Mass Spectrometry Sample Preparation (Electrospray
lonization - ESI)

» Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

» Further Dilution: Further dilute this stock solution to a final concentration of 1-10 pg/mL with
the same solvent.

 Acidification: A small amount of formic acid (e.g., 0.1%) is often added to the final solution to
promote protonation and enhance ionization in positive ion mode.

« Infusion: The prepared solution is then introduced into the mass spectrometer's ESI source
via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic identification and

structural elucidation of a chemical compound.
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Conclusion: This technical guide provides a comprehensive overview of the expected
spectroscopic characteristics of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. While
experimental data is not readily available, the predicted NMR, IR, and MS data, in conjunction
with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and
drug development professionals working with this compound. The provided workflow for
spectroscopic analysis serves as a general framework for the structural characterization of
similar small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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